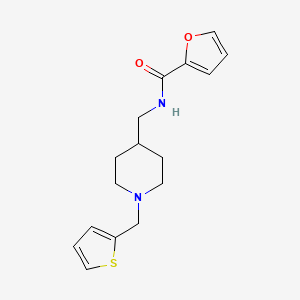![molecular formula C13H17FN2O3 B2667482 tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 137895-52-4](/img/structure/B2667482.png)
tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . The isocyanate derivative formed is then trapped to yield the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl carbamates, while reduction can produce fluorophenyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its carbamate group can interact with active sites of enzymes, providing insights into enzyme mechanisms.
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate
- tert-Butyl N-{[(4-bromophenyl)carbamoyl]methyl}carbamate
- tert-Butyl N-{[(4-methylphenyl)carbamoyl]methyl}carbamate
Uniqueness: tert-Butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-fluoroanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXLKXBUCBBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)
![3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2667405.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2667409.png)
![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2667412.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)


![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![7-Fluoro-3-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2667420.png)
